4-{2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
4-{2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring and a piperazine moiety linked to a 4-bromobenzenesulfonyl group. The bromine atom introduces steric bulk and halogen-bonding capabilities, which may enhance target binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
4-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-4-2-16(20)3-5-17/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIDACLKRYWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 482.39 g/mol. The structure features a morpholine ring, a piperazine moiety, and a bromobenzenesulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24BrN5O3S |
| Molecular Weight | 482.3946 g/mol |
| CAS Number | 946243-16-9 |
| SMILES | Cc1nc(nc(c1)N1CCOCC1)N1CCN(CC1)S(=O)(=O)c1ccc(cc1)Br |
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the pyrimidine and piperazine rings, followed by sulfonation and bromination processes. Detailed synthetic pathways can be found in specialized chemical literature.
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including similar structures to our target compound, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Potential
Several derivatives of morpholine have been investigated for their anticancer properties. In vitro studies demonstrated that compounds with similar structural motifs could inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of morpholine derivatives. Some studies suggest that these compounds may act as serotonin receptor modulators, potentially offering therapeutic benefits in treating mood disorders and anxiety .
Case Studies
-
Antimicrobial Efficacy
- A study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing effective antibacterial properties.
-
Anticancer Activity
- In a cell viability assay using MCF-7 breast cancer cells, the compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
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Neuropharmacological Assessment
- In behavioral studies on rodent models, administration of similar morpholine derivatives resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential anxiolytic effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-{2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine exhibit promising anticancer properties. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The presence of the bromobenzenesulfonyl group is significant for enhancing the antimicrobial activity of this compound. Studies have demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves interference with bacterial folate synthesis, which is critical for their growth and replication .
Neuroscience Research
Serotonergic Receptor Modulation
Compounds containing piperazine structures are known to interact with serotonergic receptors, particularly the 5-HT receptor family. Research has indicated that modifications in the piperazine structure can lead to selective modulation of these receptors, which are implicated in various neurological disorders such as depression and anxiety . The specific interaction of 4-{2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine with these receptors could provide insights into new therapeutic avenues for treating mood disorders.
Synthetic Chemistry
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, making it versatile for synthesizing new compounds with desired biological activities .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Inhibits bacterial growth | |
| Neuroscience Research | Modulation of serotonergic receptors | Potential treatment for mood disorders |
| Synthetic Chemistry | Building block for organic synthesis | Versatile for creating complex molecules |
Case Study 1: Anticancer Activity
A study conducted on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This suggests that 4-{2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine could be further explored for its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on sulfonamide derivatives, it was found that compounds with similar functional groups exhibited strong antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds in developing new antibiotics amid rising antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine- and morpholine-functionalized pyrimidines. Below is a detailed comparison with structurally related analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Methanesulfonyl-piperazine () offers better solubility than bromo/iodo analogs but lacks halogen-bonding functionality .
Steric and Lipophilic Profiles: The quinoline-based C2 () has higher molecular rigidity due to its fused aromatic system, which may limit conformational flexibility compared to the target compound’s pyrimidine-morpholine scaffold . The pyridine-carbonitrile in is significantly smaller and more polar, suggesting divergent pharmacological applications (e.g., CNS vs. peripheral targets) .
Synthetic Accessibility :
- Analogs like those in and were synthesized via nucleophilic substitution (e.g., piperazine alkylation) or Suzuki coupling, methods likely applicable to the target compound .
- Purification by flash chromatography () is standard for such intermediates, though recrystallization () may be preferred for halogenated derivatives to ensure purity .
Biological Relevance: Piperazine-morpholine hybrids (e.g., ) are frequently explored in kinase inhibitor research, with sulfonyl groups (as in the target compound) often enhancing selectivity for ATP-binding pockets . Thienopyrimidines () exhibit potent activity in cancer models, suggesting the target compound’s pyrimidine core could be similarly bioactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
